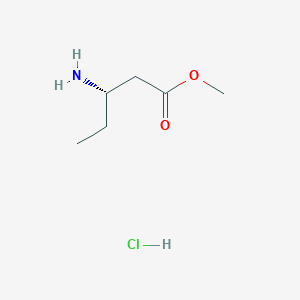
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid involves the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). Inhibition of these enzymes has been linked to the treatment of various diseases, making 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid a promising candidate for drug development.
Biochemical and Physiological Effects:
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to possess antiviral activity, making it a potential candidate for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been found to possess antiviral activity, making it a potential candidate for the development of antiviral drugs.
One of the limitations of using 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, this compound has been found to possess cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid. One potential direction is the development of antiviral drugs based on this compound. Another potential direction is the development of drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid involves the reaction of 2-amino-3-chloropyridine with ethyl glyoxylate to form 2-ethoxycarbonyl-3-chloropyridine. The resulting compound is then reacted with azetidine to form 2-(Azetidin-3-yl)pyridine-3-carboxylic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid has been found to have potential applications in drug development. It has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound has been found to possess antiviral activity, making it a potential candidate for the development of antiviral drugs.
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.C2HF3O2/c11-6-1-2-9-7(10-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,9,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRQVUVAQSHJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)pyrimidin-4-ol 2,2,2-trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide](/img/structure/B2856180.png)
![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)
![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)
![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2856187.png)
![3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2856190.png)
![5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2856191.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2856192.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2856194.png)

![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2856202.png)